N-mesityl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide
Overview
Description
N-mesityl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide is a useful research compound. Its molecular formula is C19H20N2O3S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.11946368 g/mol and the complexity rating of the compound is 438. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides
Studies on the metabolism of chloroacetamide herbicides, such as acetochlor and metolachlor, in human and rat liver microsomes, provide insights into the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of chloroacetamides. This research could inform toxicological studies and the design of safer herbicides with similar acetamide functionalities (Coleman et al., 2000).
Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides
Research on the anticonvulsant properties of functionalized N-benzyl 2-acetamidoacetamides highlights the significance of the 2-acetamido substituent in modulating biological activity. Such studies could guide the development of novel therapeutic agents, including those based on N-mesityl-2-{[5-(2-thienyl)-3-isoxazolyl]methoxy}acetamide for neurological disorders (Choi et al., 1996).
Novel Synthesized Microtubule Inhibitor XN05
Research on XN05, a novel synthesized compound with potent antitumor activity, exemplifies the application of synthetic chemistry in developing new anticancer drugs. The methodology and findings could be relevant for studying the anticancer potential of similar compounds, including this compound (Wu et al., 2009).
Design, Synthesis, and Biological Activities of Novel 1,2,3-Thiadiazole Derivatives
The design and synthesis of novel 2-methoxyimino-1,2,3-thiadiazole-5-acetamide derivatives, with some compounds showing fungicidal activity, underscore the potential for discovering new bioactive compounds through chemical modification. This approach could be applied to this compound for identifying new biological activities (Dong et al., 2008).
Properties
IUPAC Name |
2-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methoxy]-N-(2,4,6-trimethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-12-7-13(2)19(14(3)8-12)20-18(22)11-23-10-15-9-16(24-21-15)17-5-4-6-25-17/h4-9H,10-11H2,1-3H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCXLDJUUZWJLN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COCC2=NOC(=C2)C3=CC=CS3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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